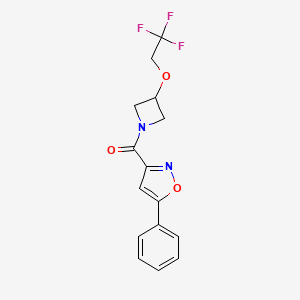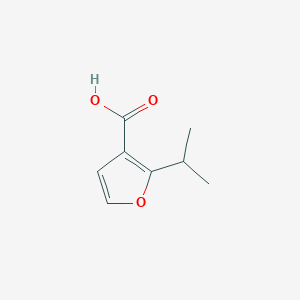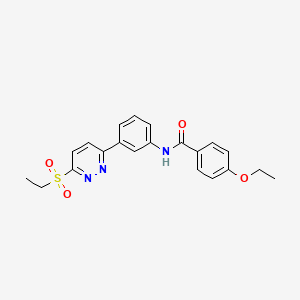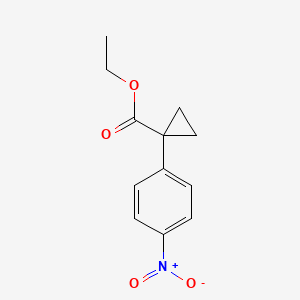
(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a phenyl group (a six-membered carbon ring), and an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom). The presence of the trifluoroethoxy group suggests that the compound might have interesting chemical properties due to the highly electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the presence of specific functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole, phenyl, and azetidine rings, as well as the trifluoroethoxy group. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be influenced by its molecular structure. For example, the presence of the trifluoroethoxy group could increase its stability and change its solubility .Applications De Recherche Scientifique
Analytical and Methodological Studies
The compound (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, due to its complex chemical structure, has potential applications in various scientific research areas. While direct studies specifically focusing on this compound's applications were not found, its structural features suggest relevance in fields such as drug development, analytical chemistry, and material science. Below are insights from related research areas that hint at the potential applications of such compounds.
HPLC Analysis of Basic Drugs : Research on the High-Performance Liquid Chromatography (HPLC) of basic drugs on microparticulate strong cation-exchange materials highlights the importance of chemical moieties similar to (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in achieving good retention and peak shape for basic drugs. Such compounds, due to their unique structures, may be used in optimizing HPLC methods for the precise analysis of pharmaceutical compounds, including antimalarials, cardioactive drugs, antipsychotics, and antidepressants (Flanagan, Harvey, & Spencer, 2001).
Antimicrobial Agents : The oxazolidinones, a novel chemical class of synthetic antimicrobial agents, demonstrate the potential of specific chemical frameworks in developing new antimicrobial drugs. Compounds with unique structures, such as the one , may contribute to the discovery of novel agents with efficacy against resistant pathogens (Diekema & Jones, 2000).
Environmental Remediation : The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants highlights the potential application of complex organic compounds in enhancing the efficiency of environmental remediation processes. Compounds with specific functional groups may serve as effective redox mediators, improving the degradation of recalcitrant compounds in wastewater (Husain & Husain, 2007).
Anticancer Research : The study of natural and synthetic isoxazolines, including their anticancer properties, indicates the importance of specific chemical scaffolds in medicinal chemistry. The phenylisoxazole moiety in (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone suggests potential applications in designing anticancer agents, leveraging structural-activity relationships to enhance therapeutic efficacy (Kaur, Kumar, Sharma, & Gupta, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)9-22-11-7-20(8-11)14(21)12-6-13(23-19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGKZBGRYXWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2701224.png)
![8,8-Dimethyl-4-oxo-6,7-dihydro-5H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2701228.png)
![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2701235.png)
![2-Cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2701236.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![N-(4-methoxyphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2701238.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)


